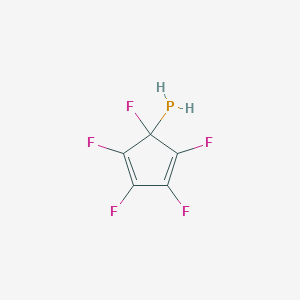
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is a unique organophosphorus compound characterized by the presence of a pentafluorocyclopentadienyl ring bonded to a phosphane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of pentafluorocyclopentadiene with a suitable phosphorus reagent. One common method is the reaction of pentafluorocyclopentadiene with phosphorus trichloride in the presence of a base, such as triethylamine, under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Coordination: Transition metals such as palladium and platinum are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-one: Another cyclopentadienyl derivative with different substituents.
Tetrasubstituted pyridyl-containing cyclopentadienone: Used in dendrimer synthesis and coordination chemistry.
Uniqueness: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of five fluorine atoms on the cyclopentadienyl ring, which significantly alters its electronic properties and reactivity compared to other cyclopentadienyl derivatives. This makes it particularly valuable in catalysis and materials science applications .
Properties
CAS No. |
89935-80-8 |
|---|---|
Molecular Formula |
C5H2F5P |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(1,2,3,4,5-pentafluorocyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C5H2F5P/c6-1-2(7)4(9)5(10,11)3(1)8/h11H2 |
InChI Key |
RLRWWNKPKASYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1F)F)(F)P)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















